N3-Ethylpseudouridine: A Technical Guide on its Core Properties and Potential Applications
N3-Ethylpseudouridine: A Technical Guide on its Core Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Ethylpseudouridine (N3-ethyl-Ψ) is a chemically modified nucleoside derived from pseudouridine (B1679824), the most abundant RNA modification. While its natural occurrence has not been documented, the strategic placement of an ethyl group at the N3 position of the uracil (B121893) base has the potential to significantly alter its physicochemical and biological properties. This technical guide provides a comprehensive overview of the fundamental properties of N3-Ethylpseudouridine, including a proposed synthesis pathway, detailed experimental protocols for its characterization, and a discussion of its potential roles in RNA biology and therapeutic development. Due to the limited direct research on N3-Ethylpseudouridine, this document leverages data from analogous N3-alkylated nucleosides to provide a predictive framework for its characteristics and function.
Introduction
Pseudouridine (Ψ), the C-glycosidic isomer of uridine (B1682114), is a ubiquitous post-transcriptional modification in all domains of life.[] Its unique structure, featuring a C-C bond between the base and the ribose sugar, imparts enhanced stability to RNA structures and modulates interactions with proteins and other nucleic acids.[2][3] Chemical modifications of pseudouridine itself, such as methylation at the N1 or N3 positions, have been shown to further fine-tune these properties. For instance, N3-methylpseudouridine (m3Ψ) has been identified in ribosomal RNA and is known to enhance the thermodynamic stability of RNA.[]
The introduction of an ethyl group at the N3 position of pseudouridine is a logical extension of this chemical diversification. This modification is expected to introduce steric bulk and alter the hydrogen bonding capabilities of the nucleobase, potentially leading to novel biological activities. This guide aims to provide a foundational understanding of N3-Ethylpseudouridine for researchers interested in its synthesis, characterization, and exploration for various applications, including RNA therapeutics and chemical biology.
Proposed Synthesis of N3-Ethylpseudouridine
Experimental Protocol: Proposed Synthesis
Step 1: Protection of Pseudouridine Hydroxyl Groups
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Dissolve pseudouridine in anhydrous pyridine.
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Add an excess of a suitable protecting group reagent, such as tert-Butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), to protect the 2', 3', and 5'-hydroxyl groups of the ribose sugar.
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The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched, and the protected pseudouridine is extracted and purified by silica (B1680970) gel chromatography.
Step 2: N3-Ethylation
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Dissolve the fully protected pseudouridine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
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Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the N3 position of the uracil ring.
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Introduce an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (B86663) ((Et)2SO4), to the reaction mixture.
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The reaction is stirred, likely at a slightly elevated temperature, until the starting material is consumed (monitored by TLC).
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The product, protected N3-Ethylpseudouridine, is then isolated through extraction and purified using column chromatography.
Step 3: Deprotection
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Dissolve the protected N3-Ethylpseudouridine in a solution containing a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), to remove the silyl (B83357) protecting groups.
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The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).
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The crude N3-Ethylpseudouridine is then purified, typically by reverse-phase High-Performance Liquid Chromatography (HPLC), to yield the final product.
Physicochemical Properties
Direct experimental data for the fundamental physicochemical properties of N3-Ethylpseudouridine are not available in the current literature. However, we can predict some of these properties based on its structure and by analogy to similar compounds like N3-methylpseudouridine.
Table 1: Predicted Physicochemical Properties of N3-Ethylpseudouridine
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₁H₁₆N₂O₆ | Based on the chemical structure of pseudouridine with an added ethyl group. |
| Molecular Weight | 272.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to other nucleosides. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol (B129727) and DMSO. | The presence of multiple hydroxyl groups suggests good polarity. The ethyl group might slightly decrease water solubility compared to pseudouridine. |
| Melting Point | Predicted to be slightly lower than pseudouridine (221-222 °C) due to the disruption of crystal packing by the ethyl group. | Alkylation can interfere with intermolecular hydrogen bonding that contributes to a high melting point. |
| pKa | The pKa of the N1 proton is expected to be similar to that of pseudouridine (~9.2), as the N3-ethyl group should have a minimal electronic effect on N1. | The primary site of deprotonation in the neutral pH range is the N1 imino proton. |
| UV Absorbance (λmax) | Expected to be around 262 nm in neutral pH buffer. | The uracil chromophore is the primary determinant of UV absorbance. N3-alkylation is not expected to significantly shift the λmax. |
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of synthesized N3-Ethylpseudouridine. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of modified nucleosides.
Experimental Protocol: NMR Analysis
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Dissolve 5-10 mg of purified N3-Ethylpseudouridine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
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Process and analyze the spectra to assign all proton and carbon signals.
A key experiment will be the 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the position of the ethyl group. A NOE correlation between the ethyl group protons and the H6 proton of the uracil ring would definitively confirm N1-ethylation, while its absence would support N3-ethylation.[7]
Table 2: Predicted ¹H NMR Chemical Shifts for N3-Ethylpseudouridine (in D₂O)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H6 | ~7.8 | s | Aromatic proton of the uracil ring. |
| H1' | ~5.8 | d | Anomeric proton of the ribose. |
| H2', H3', H4' | ~4.0 - 4.5 | m | Ribose protons. |
| H5', H5'' | ~3.7 - 3.9 | m | Ribose protons. |
| -CH₂- (ethyl) | ~3.5 - 4.0 | q | Methylene protons of the ethyl group, likely a quartet. |
| -CH₃ (ethyl) | ~1.2 - 1.5 | t | Methyl protons of the ethyl group, likely a triplet. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.[8]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of N3-Ethylpseudouridine and can be used to analyze its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Analysis
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Prepare a dilute solution of N3-Ethylpseudouridine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
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Acquire mass spectra in both positive and negative ion modes.
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Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass.
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Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can provide further structural confirmation. The C-glycosidic bond of pseudouridine is more stable than the N-glycosidic bond of uridine, leading to characteristic fragmentation patterns.[9][10][11]
References
- 2. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-guided isomerization of uridine to pseudouridine—pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the mass-silent post-transcriptionally modified nucleoside pseudouridine in RNA by matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification, localization, and relative quantitation of pseudouridine in RNA by tandem mass spectrometry of hydrolysis products - PMC [pmc.ncbi.nlm.nih.gov]
